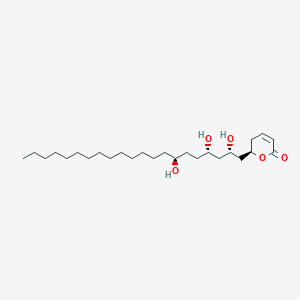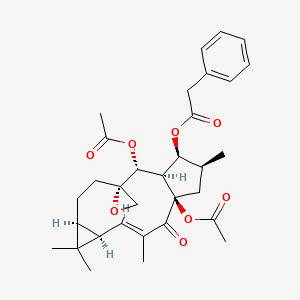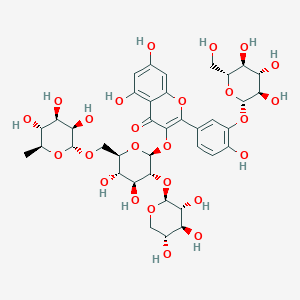
Adociaquinone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The asymmetric total synthesis of Adociaquinone B involves several key steps. One notable method uses a meso-cyclohexadienone derivative as the starting material. The synthesis proceeds through a desymmetric intramolecular Michael reaction to form the [6,6]-bicyclic decalin B–C ring and an all-carbon quaternary stereocenter at C-6 . The naphthalene diol D–E ring is constructed via a sequence of titanium isopropoxide-promoted photoenolization/Diels–Alder, dehydration, and aromatization reactions .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from marine sponges or synthesized in laboratory settings for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Adociaquinone B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone to hydroquinone, impacting its redox properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Adociaquinone B has several scientific research applications:
Chemistry: It serves as a model compound for studying quinone chemistry and redox reactions.
Wirkmechanismus
Adociaquinone B exerts its effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, this compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy . Additionally, it has been shown to interact with various protein kinases involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
- Adociaquinone A
- Xestoquinone
- Halenaquinone
Comparison: Adociaquinone B shares structural similarities with other quinone-type compounds such as Adociaquinone A and Xestoquinone. its unique naphtha[1,8-bc]furan core and specific biological activities, such as potent inhibition of DNA topoisomerase II, distinguish it from these related compounds .
Eigenschaften
Molekularformel |
C22H17NO6S |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
(1S)-1-methyl-7,7-dioxo-18-oxa-7λ6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione |
InChI |
InChI=1S/C22H17NO6S/c1-22-4-2-3-10-9-29-20(15(10)22)18(25)13-7-11-12(8-14(13)22)19(26)21-16(17(11)24)23-5-6-30(21,27)28/h7-9,23H,2-6H2,1H3/t22-/m0/s1 |
InChI-Schlüssel |
KJMXEMKLXNMFIG-QFIPXVFZSA-N |
Isomerische SMILES |
C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Kanonische SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Synonyme |
adociaquinone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(butyltelluro)ethynyl]-](/img/structure/B1245795.png)












